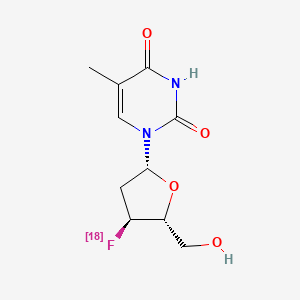

3'-deoxy-3'-(18F)fluorothymidine

Beschreibung

Conceptual Framework of Cell Proliferation Imaging for Research Applications

Cell proliferation is a hallmark of cancer, and its measurement is crucial for understanding tumor aggressiveness and its response to treatment. Non-invasive imaging techniques that can visualize and quantify cell proliferation in vivo are invaluable tools in preclinical research. nih.gove-century.us These methods allow for the longitudinal monitoring of tumor growth dynamics and the early assessment of therapeutic efficacy, often before anatomical changes are detectable. nih.gove-century.us

The core principle of cell proliferation imaging lies in targeting specific molecular processes that are upregulated in dividing cells. A key pathway is DNA synthesis, for which the nucleoside thymidine (B127349) is a unique precursor. nih.gov By using radiolabeled analogs of thymidine, PET can measure the rate of their incorporation into DNA, providing a surrogate marker for the rate of cell division. nih.gov This allows researchers to non-invasively gauge the proliferative activity within a tumor, offering insights that complement traditional methods like biopsies, which are invasive and may not capture the heterogeneity of the entire tumor.

Rationale for (18F)FLT Development as a Positron Emission Tomography (PET) Tracer for Research

The development of (18F)FLT was driven by the need for a more practical and reliable tracer for imaging cell proliferation compared to its predecessor, [11C]thymidine. nih.govnih.gov While [11C]thymidine directly traces DNA synthesis, its utility is hampered by the short half-life of Carbon-11 and its rapid breakdown in the bloodstream. nih.govnih.gov

(18F)FLT, a thymidine analog, was designed to overcome these limitations. nih.gov It is transported into the cell and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle and is significantly elevated in proliferating cells. nih.govsnmjournals.org However, unlike thymidine, the resulting (18F)FLT-monophosphate is not incorporated into DNA and becomes trapped within the cell. nih.govresearchgate.net This intracellular trapping allows for the accumulation of the tracer in proliferating tissues, which can then be quantified by PET imaging. nih.gov The longer half-life of Fluorine-18 (B77423) (approximately 110 minutes) compared to Carbon-11 (about 20 minutes) also makes (18F)FLT more suitable for routine clinical and preclinical research applications. nih.gov

Comparison with Other Proliferation Tracers in Preclinical Research

In preclinical research, (18F)FLT is often compared with other PET tracers, most notably 2'-deoxy-2'-(18F)fluoro-D-glucose ((18F)FDG), the most widely used tracer in oncology.

Interactive Table: Comparison of (18F)FLT and (18F)FDG in Preclinical Research

| Feature | (18F)FLT | (18F)FDG |

| Biological Process Imaged | Cell Proliferation (via TK1 activity) nih.govsnmjournals.org | Glucose Metabolism nih.gov |

| Tumor Specificity | Generally higher, as it is less affected by inflammation. snmjournals.org | Can accumulate in inflammatory cells, leading to false positives. snmjournals.orgnih.gov |

| Uptake in Brain | Low, providing better contrast for brain tumor imaging. snmjournals.orgsnmjournals.org | High physiological uptake, which can obscure tumor signals. snmjournals.org |

| Correlation with Proliferation Markers (e.g., Ki-67) | Stronger correlation in many tumor types. snmjournals.orgnih.gov | Weaker and more variable correlation. snmjournals.orgsnmjournals.org |

| Early Treatment Response Assessment | Can show changes earlier, reflecting direct impact on proliferation. nih.gov | Changes may be delayed as they reflect secondary metabolic effects. nih.gov |

Studies have shown that while (18F)FDG often produces images with higher tumor-to-background contrast due to the high metabolic rate of many tumors, (18F)FLT can be more specific for proliferation. snmjournals.orgsnmjournals.org For instance, in a rodent model, (18F)FDG accumulated in both tumors and inflamed muscle, whereas (18F)FLT uptake was primarily confined to the tumor. snmjournals.org This suggests (18F)FLT may be better at distinguishing tumors from inflammatory processes. snmjournals.org

Furthermore, in preclinical models of human tumor xenografts, (18F)FLT has demonstrated better visualization of tumors with low (18F)FDG uptake. nih.govcore.ac.uk This highlights its potential as a complementary tracer to (18F)FDG in specific research contexts.

Historical Context of (18F)FLT in Preclinical Research Development

The development of (18F)FLT for PET imaging has its roots in the broader effort to find effective antiviral drugs. Its unlabeled form was initially investigated as a potential treatment for HIV/AIDS. snmjournals.org The synthesis of the 18F-labeled version for imaging purposes was a logical progression, building on the experience with [11C]thymidine. snmjournals.org

Initial preclinical studies in the late 1990s and early 2000s focused on establishing the fundamental properties of (18F)FLT, including its synthesis, biodistribution, and mechanism of uptake. snmmi.org These studies confirmed that (18F)FLT uptake correlated with cellular proliferation and TK1 activity. nih.gov Subsequent animal studies demonstrated its potential for monitoring tumor response to therapy, often showing changes in tracer uptake earlier than changes in tumor size. nih.gov These foundational preclinical investigations were instrumental in paving the way for the clinical evaluation of (18F)FLT as a research tool in oncology. snmjournals.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

287114-80-1 |

|---|---|

Molekularformel |

C10H13FN2O4 |

Molekulargewicht |

243.22 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-4-(18F)fluoranyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i11-1 |

InChI-Schlüssel |

UXCAQJAQSWSNPQ-ZIVQXEJRSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[18F] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |

Andere CAS-Nummern |

287114-80-1 |

Synonyme |

(18)FLT cpd (18F)3'-deoxy-3'-fluorothymidine (18F)FLT 1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine 18F-FLT 3'-(F-18)fluoro-3'-deoxythymidine 3'-deoxy-3'-(18F)fluorothymidine 3'-deoxy-3'-fluorothymidine 3'-fluoro-2',3'-dideoxythymidine 3'-fluoro-3'-deoxythymidine 3'-fluorothymidine alovudine FDDT |

Herkunft des Produkts |

United States |

Radiochemistry and Synthesis of 18f Flt for Research Applications

Principles of (18F) Labeling and Radiopharmaceutical Production

The synthesis of 3'-deoxy-3'-(18F)fluorothymidine, commonly known as (18F)FLT, is a cornerstone of positron emission tomography (PET) imaging for assessing cellular proliferation in oncology. nih.gov The process hinges on the principles of nucleophilic substitution, where the positron-emitting radionuclide, fluorine-18 (B77423) (18F), is incorporated into a precursor molecule. nih.govmdpi.com

Generation of [18F]Fluoride Ion for Nucleophilic Fluorination

The production of the [18F]fluoride ion is the initial and critical step in the synthesis of most 18F-labeled radiopharmaceuticals. nih.gov It is typically produced in a cyclotron by bombarding 18O-enriched water with protons, inducing the 18O(p,n)18F nuclear reaction. nih.govresearchgate.net This method yields [18F]fluoride in an aqueous solution. nih.govacs.org

However, for nucleophilic fluorination reactions to proceed effectively, the [18F]fluoride ion must be in a dehydrated state and solubilized in an aprotic polar organic solvent. nih.govacs.org This is because, in an aqueous solution, the fluoride (B91410) ion is heavily solvated by water molecules through hydrogen bonding, which significantly reduces its nucleophilicity. acs.org

The conventional method to achieve this involves trapping the aqueous [18F]fluoride on an anion exchange resin, followed by elution with a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) complexed with potassium carbonate, into an organic solvent like acetonitrile. mdpi.comnih.gov Subsequently, azeotropic distillation is performed to remove the water, a process that can be time-consuming and may lead to a loss of radioactivity. mdpi.com

Recent advancements have focused on streamlining this process. For instance, the use of [18F]tosyl fluoride ([18F]TsF) as an intermediate has been explored. This approach can bypass the need for azeotropic drying, offering a more efficient route to obtaining a reactive form of [18F]fluoride. nih.gov

Precursor Design and Selection for (18F)FLT Synthesis

The choice of precursor is pivotal for the successful and efficient synthesis of (18F)FLT. The precursor must possess a suitable leaving group at the 3'-position of the thymidine (B127349) scaffold, which can be readily displaced by the [18F]fluoride ion via a nucleophilic substitution (SN2) reaction. nih.gov

N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine as a Key Precursor

Among the various precursors developed for (18F)FLT synthesis, N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine has emerged as one of the most widely used and commercially available options, often in GMP (Good Manufacturing Practice) grade. nih.govabx.de This precursor features a 4-nitrobenzenesulfonyl (nosyl) group at the 3'-position, which serves as an excellent leaving group for nucleophilic displacement by [18F]fluoride. nih.gov

The precursor also incorporates protecting groups to prevent unwanted side reactions. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3-N position of the thymine (B56734) base is protected with a tert-butyloxycarbonyl (Boc) group. nih.govabx.de These protecting groups are subsequently removed in a later step of the synthesis, typically through acidic hydrolysis, to yield the final (18F)FLT product. nih.gov The use of this specific precursor has been central to many automated synthesis protocols for (18F)FLT. nih.govabx.de

| Precursor Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine | 444717-23-1 | C42H43N3O13S | 829.87 |

Nucleophilic Radiofluorination Methods for (18F)FLT Production

The core of (18F)FLT synthesis is the nucleophilic radiofluorination step, where the [18F]fluoride ion displaces the leaving group on the precursor molecule. nih.gov This reaction is typically carried out in a polar aprotic solvent at an elevated temperature. mdpi.com

Role of Phase-Transfer Catalysts in Radiosynthesis

Phase-transfer catalysts (PTCs) are crucial for facilitating nucleophilic radiofluorination reactions. mdpi.comnih.gov The [18F]fluoride ion is typically produced in an aqueous medium, while the organic precursors are soluble in organic solvents. PTCs are molecules that can transport the fluoride ion from the aqueous phase (or a solid phase) into the organic phase where the reaction occurs. nih.govacs.org

A commonly used PTC in (18F)FLT synthesis is a complex of potassium carbonate and Kryptofix 2.2.2 (K222). nih.govmdpi.com The K222 cryptand encapsulates the potassium ion, and the resulting complex helps to solubilize the fluoride anion in aprotic solvents like acetonitrile, thereby enhancing its nucleophilicity. mdpi.com

More recently, non-basic PTCs, such as tetrabutylammonium (B224687) tosylate (TBAOTs), have been employed. nih.govnih.gov The use of TBAOTs has been shown to be efficient even with reduced amounts of the expensive precursor, which can simplify the subsequent purification steps. nih.govresearchgate.net This approach can lead to higher radiochemical yields and purity, making it an attractive alternative for the automated production of (18F)FLT. nih.govnih.gov

| Phase-Transfer Catalyst | Role in Synthesis | Associated Precursor Amount | Noted Advantage |

| Kryptofix 2.2.2 / K2CO3 | Enhances solubility and nucleophilicity of [18F]fluoride in organic solvents. mdpi.com | Typically 20-40 mg of precursor. nih.govresearchgate.net | Well-established and widely used. nih.gov |

| Tetrabutylammonium tosylate (TBAOTs) | Acts as a non-basic PTC for preparing reactive [18F]fluoride. nih.gov | As low as 4 mg of precursor. nih.gov | Allows for reduced precursor use, simplifying purification. nih.govnih.gov |

Optimization of Radiochemical Yield and Purity

A primary goal in the synthesis of (¹⁸F)FLT is to maximize the radiochemical yield (RCY) and ensure high radiochemical purity. The RCY is a measure of the efficiency of the radiolabeling reaction, while radiochemical purity refers to the proportion of the total radioactivity in the final product that is present as (¹⁸F)FLT.

Several factors influence the RCY and purity, including the choice of precursor, reaction conditions, and purification methods. One common precursor is 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine. nih.govresearchgate.net The nucleophilic substitution reaction is typically carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 with potassium carbonate or tetrabutylammonium salts, to facilitate the reaction between the aqueous (¹⁸F)fluoride and the organic precursor. nih.gov

Research has shown that optimizing reaction conditions, such as temperature and the amount of precursor, is critical. For instance, while higher labeling temperatures can sometimes lead to greater yields, they can also increase the formation of impurities like stavudine (B1682478). One study found that using 40 mg of the BOC precursor at a labeling temperature of 100°C provided a good balance of yield and purity. Another approach demonstrated that using tetrabutylammonium tosylate as a non-basic phase-transfer catalyst allowed for a significant reduction in the amount of precursor to just 4 mg, which in turn simplified the purification process. nih.govnih.gov This optimized procedure resulted in a decay-corrected radiochemical yield of 16 ± 2% and a radiochemical purity of over 99%. nih.govnih.gov

Automated Synthesis Modules and Protocols for (18F)FLT

To enhance reproducibility, reduce radiation exposure to personnel, and streamline the production process, automated synthesis modules are widely employed for the preparation of (¹⁸F)FLT. nih.govresearchgate.net These systems automate the various steps of the synthesis, including the drying of the (¹⁸F)fluoride, the labeling reaction, hydrolysis of protecting groups, and final purification. researchgate.net

Adaptation of Commercial Synthesizers

Many commercially available synthesis modules, originally designed for the production of other PET tracers like [¹⁸F]FDG, have been successfully adapted for (¹⁸F)FLT synthesis. nih.gov For example, the GE TRACERlab FX N Pro and TracerLab MXFDG modules have been utilized for the automated synthesis of (¹⁸F)FLT. nih.govnih.gov The adaptation often involves modifying the sequence of operations and the reagents used within the synthesizer's disposable cassette system. nih.gov This adaptability allows research facilities to produce a variety of radiotracers without the need for multiple dedicated synthesis platforms. nih.gov

The use of a nucleophilic Integrated Fluidic Processor (IFP), a disposable kit commonly used for tracers like [¹⁸F]FAZA and [¹⁸F]FMISO, has also been adapted for (¹⁸F)FLT synthesis. uchicago.edu This highlights the flexibility of modern automated systems.

Impact of Precursor Amount on Synthesis By-products and Purification

The amount of precursor used in the synthesis of (¹⁸F)FLT has a direct impact on the formation of by-products and the subsequent purification process. nih.govnih.gov Traditionally, large amounts of precursor (20–40 mg) were used to achieve high radiochemical yields. nih.govnih.govresearchgate.net However, this approach often leads to the formation of significant chemical impurities, which complicates the purification, especially when using solid-phase extraction (SPE) methods. nih.govnih.gov

A key impurity of concern is 2',3'-didehydro-2',3'-dideoxythymidine (stavudine), a potentially toxic antiretroviral drug that can be formed as a competing elimination product. nih.gov Other unlabeled impurities can include thymine and thymidine. nih.gov

By reducing the amount of precursor, the formation of these by-products can be significantly minimized. nih.govnih.gov Research has demonstrated that using as little as 4 mg of the precursor, in conjunction with an optimized catalyst system, can still achieve high radiofluorination efficiency while simplifying the purification process. nih.gov This reduction in by-products makes purification, particularly with SPE cartridges, more straightforward and effective. nih.govnih.gov

Below is a table summarizing the effect of precursor amount on synthesis outcomes from one study:

| Precursor Quantity (mg) | Labeling Temperature (°C) | Corrected Yields (%) | Radiochemical Purity (%) |

| 40 | 100 | 6.5 | 98.4 |

| 40 | 130 | 6.5 | 90.5 |

| 20 | 100 | 4.0 | 92.9 |

| 20 | 130 | 4.2 | 94.8 |

| Table based on data from a study investigating the optimization of (¹⁸F)FLT synthesis. |

Purification and Quality Control Methodologies for Research Grade (18F)FLT

After synthesis, the crude (¹⁸F)FLT mixture must be purified to remove unreacted (¹⁸F)fluoride, the precursor molecule, and any chemical impurities. researchgate.net This is a critical step to ensure the final product is suitable for research applications. Quality control is then performed to verify the identity, purity, and other quality attributes of the (¹⁸F)FLT.

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for purifying (¹⁸F)FLT. nih.govresearchgate.net This technique separates the components of the crude reaction mixture based on their affinity for a stationary phase (the HPLC column) and a mobile phase (the eluent). researchgate.net Semi-preparative HPLC can effectively separate (¹⁸F)FLT from both radiochemical and chemical impurities, yielding a product with high purity. nih.govresearchgate.net

The choice of the HPLC column and the composition of the mobile phase are critical for achieving good separation. researchgate.net Reversed-phase C18 columns are commonly used. researchgate.net The pH of the mobile phase can significantly affect the retention of (¹⁸F)fluoride, with a pH above 5 generally recommended for silica-based C18 columns to ensure good recovery. researchgate.net While effective, HPLC purification can be time-consuming and requires specialized equipment. nih.govnih.gov

Solid-Phase Extraction (SPE) Procedures

As an alternative to HPLC, solid-phase extraction (SPE) offers a simpler, faster, and more easily automated method for purifying (¹⁸F)FLT. nih.govnih.gov SPE utilizes disposable cartridges containing a solid sorbent that selectively retains either the desired product or the impurities. nih.gov

Several SPE-based purification procedures for (¹⁸F)FLT have been developed. One successful approach involves a combination of cartridges. For example, a multi-purpose reversed-phase sorbent like an OASIS HLB cartridge can be used to retain the (¹⁸F)FLT while allowing some impurities to pass through. nih.gov An Alumina (B75360) N cartridge can then be used to remove any remaining unreacted (¹⁸F)fluoride. nih.gov

The effectiveness of SPE purification is closely linked to the reduction of precursor amounts during synthesis, as this minimizes the load of impurities that the cartridges need to handle. nih.govnih.gov A simplified SPE procedure using only two cartridges has been shown to produce (¹⁸F)FLT with a radiochemical purity of over 99%. nih.govnih.gov This makes SPE an attractive option for routine and automated production of research-grade (¹⁸F)FLT. nih.govresearchgate.net

Assessment of Radiochemical Purity and Impurities

The assessment of radiochemical purity and the identification of potential impurities are critical quality control steps in the synthesis of 3'-deoxy-3'-(¹⁸F)fluorothymidine, or (¹⁸F)FLT. These procedures ensure the final product is suitable for its intended application in positron emission tomography (PET). The European Pharmacopoeia provides established limits for various impurities and outlines suitable analytical methods. nih.govnih.gov

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques employed to determine the radiochemical and chemical purity of (¹⁸F)FLT. nih.govunideb.hu

High-Performance Liquid Chromatography (HPLC): HPLC systems for (¹⁸F)FLT analysis are typically equipped with a gradient pump, an injector, a UV absorbance detector, and a radiodetector connected in series. nih.gov This setup allows for the simultaneous determination of both non-radioactive chemical impurities and radiochemical species. nih.govnih.gov Reverse-phase columns are commonly used for the separation of (¹⁸F)FLT from its impurities. nih.govunideb.hu The identity of (¹⁸F)FLT is confirmed by comparing its retention time with that of a non-radioactive reference standard. nih.gov A radiochemical purity of greater than 99% is often achieved. nih.govnih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is another method used to verify radiochemical purity. It offers a simpler and often faster analysis compared to HPLC, especially when only a few radioactive species are present. escholarship.org For (¹⁸F)FLT, a common mobile phase is a mixture of water and acetonitrile. The distribution of radioactivity on the TLC plate is analyzed using a radio-TLC scanner or digital autoradiography. nih.govescholarship.org

Radiochemical Impurities

The primary radiochemical impurity of concern during (¹⁸F)FLT synthesis is unreacted [¹⁸F]fluoride. nih.gov This is typically removed during the purification process using solid-phase extraction (SPE) cartridges, such as an alumina N cartridge. nih.gov Another potential radiochemical impurity is [¹⁸F]fluoronosyl, which can form through a reaction between the ¹⁸F- and the nosyl group.

Chemical Impurities

Several non-radioactive chemical impurities can arise during the synthesis of (¹⁸F)FLT. The presence and quantity of these impurities are monitored to ensure they remain within acceptable limits.

Stavudine (2',3'-didehydro-2',3'-dideoxythymidine): This compound is a significant impurity formed through a competing elimination reaction during the fluorination step. nih.gov As a potentially toxic antiretroviral drug, its levels are strictly controlled. nih.gov

Thymine and Thymidine: These are known process-related impurities and are subject to release criteria. nih.gov

Unreacted Precursor: The starting material for the synthesis, such as 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine, can remain in the final product if the reaction or purification is incomplete. nih.gov

Other Impurities: Other potential impurities include chlorothymidine, formed from the reaction of unreacted precursor with hydrochloric acid during hydrolysis, and furfuryl alcohol, which can arise from the decomposition of stavudine under acidic conditions. Residual solvents from the synthesis, such as acetonitrile, and phase-transfer catalysts like tetrabutylammonium (TBA⁺), are also monitored. nih.gov

The table below summarizes typical retention times for (¹⁸F)FLT and related impurities in a representative HPLC system.

| Compound | Retention Time (min) |

| Thymine | 2.6 nih.gov |

| Thymidine | 6.9 nih.gov |

| Stavudine | 7.4 nih.gov |

| (¹⁸F)FLT | 7.9 nih.gov |

| Precursor | 14.9 nih.gov |

| [¹⁸F]fluorinated intermediate | 15.1 nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

The following table details the acceptance limits for key chemical impurities in the final (¹⁸F)FLT formulation, as established by the European Pharmacopoeia.

| Impurity | Acceptance Limit |

| Stavudine | < 0.1 mg/V nih.gov |

| Thymine | < 0.1 mg/V nih.gov |

| Thymidine | < 0.1 mg/V nih.gov |

| Acetonitrile | < 400 µg/mL nih.gov |

V = maximum recommended dose in milliliters. This table is interactive.

Through rigorous quality control using these analytical methods, the radiochemical and chemical purity of (¹⁸F)FLT can be assured, meeting the stringent requirements for research applications. nih.gov

Biological Basis of 18f Flt As a Research Probe

Cellular Uptake Mechanisms of (18F)FLT

The entry of (18F)FLT into a cell is the initial and crucial step for its function as a proliferation marker. This process occurs through two primary mechanisms: active transport facilitated by specific protein channels and, to a lesser extent, passive diffusion across the cell membrane. nih.govresearchgate.netnih.gov

The primary route for (18F)FLT cellular uptake is through specialized membrane proteins known as nucleoside transporters (NTs). nih.govmdpi.comnih.gov These transporters are essential for the salvage of nucleosides from the extracellular environment. The two main families of human nucleoside transporters involved in this process are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). nih.govnih.govfrontiersin.org

Human Equilibrative Nucleoside Transporters (hENTs): This family includes hENT1 and hENT2, which facilitate the transport of nucleosides down their concentration gradient. nih.govfrontiersin.org Studies have demonstrated that (18F)FLT is efficiently transported by both hENT1 and hENT2. nih.gov Notably, hENT1 has been identified as a particularly important determinant of cellular (18F)FLT uptake in various cancer cell lines. nih.govnih.gov Research has shown a strong correlation between the number of hENT1 transporters on the cell surface and the level of (18F)FLT uptake. nih.gov Inhibition of hENT1 has been found to significantly reduce the uptake of (18F)FLT in several cancer cell models. nih.gov

Human Concentrative Nucleoside Transporters (hCNTs): This family, which includes hCNT1 and hCNT3, actively transports nucleosides against their concentration gradient, a process coupled with the transport of sodium ions. nih.govfrontiersin.org Both hCNT1 and hCNT3 have been shown to be capable of transporting (18F)FLT. nih.gov While hENTs are often more ubiquitously expressed, the contribution of hCNTs to (18F)FLT uptake can be significant in specific cell types and tissues where they are highly expressed. nih.govnih.gov

| Transporter Family | Specific Transporter | Transport Mechanism | Role in (18F)FLT Uptake | Supporting Evidence |

|---|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | hENT1 | Facilitated diffusion | Major contributor to (18F)FLT uptake in many cancer cells. nih.govnih.gov | Strong correlation between hENT1 expression and (18F)FLT uptake; inhibition reduces uptake. nih.govresearchgate.net |

| hENT2 | Facilitated diffusion | Efficiently transports (18F)FLT. nih.gov | Demonstrated transport in experimental systems. nih.gov | |

| Concentrative Nucleoside Transporters (CNTs) | hCNT1 | Na+-dependent active transport | Efficiently transports (18F)FLT. nih.gov | Demonstrated transport in oocyte expression systems. nih.gov |

| hCNT3 | Na+-dependent active transport | Efficiently transports (18F)FLT. nih.gov | Demonstrated transport in oocyte expression systems. nih.gov |

Intracellular Metabolism and Trapping of (18F)FLT

Once inside the cell, (18F)FLT undergoes a critical metabolic step that leads to its intracellular entrapment, a prerequisite for its visualization by PET imaging. nih.govpositroscint.com This process is intimately linked to the enzymatic machinery of the cell's DNA synthesis pathway.

The key event in the intracellular retention of (18F)FLT is its phosphorylation by the enzyme thymidine (B127349) kinase 1 (TK1). nih.govnih.govresearchgate.netpositroscint.comnih.govsnmjournals.org TK1 is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate. nih.govsnmjournals.org The activity of TK1 is tightly regulated and is significantly upregulated during the S-phase of the cell cycle, when DNA replication occurs. nih.govnih.gov (18F)FLT is a good substrate for TK1, and its phosphorylation is the rate-limiting step in its intracellular accumulation. nih.govnih.gov The level of TK1 activity in a cell is therefore a strong indicator of its proliferative status, and consequently, the degree of (18F)FLT uptake is directly correlated with TK1 activity. nih.govsnmjournals.org

The phosphorylation of (18F)FLT by TK1 results in the formation of (18F)FLT monophosphate ((18F)FLT-MP). positroscint.comnih.gov This phosphorylated form of the tracer carries a negative charge, which prevents it from readily crossing the cell membrane and effectively traps it within the cell. researchgate.netpositroscint.comnih.gov While further phosphorylation to diphosphate (B83284) and triphosphate forms can occur, the initial monophosphorylation is the critical trapping mechanism. nih.govsnmjournals.org This intracellular accumulation of the radiolabeled tracer is what allows for the generation of a signal detectable by PET scanners. researchgate.netpositroscint.com

A crucial characteristic of (18F)FLT that distinguishes it from natural thymidine is its inability to be incorporated into the DNA strand. researchgate.netnih.govmdpi.compositroscint.comsnmjournals.orgmdpi.com The substitution of the hydroxyl group at the 3' position of the deoxyribose sugar with a fluorine atom prevents the formation of the phosphodiester bond necessary for DNA chain elongation. snmjournals.orgwikipedia.org This lack of incorporation means that (18F)FLT acts as a chain terminator. nih.govwikipedia.org While this property is the basis for the antiviral activity of related compounds, in the context of PET imaging, it ensures that the tracer's signal is a measure of TK1 activity and the cell's proliferative potential, rather than a direct measure of DNA synthesis itself. snmjournals.orgmdpi.com Studies have shown that the incorporation of (18F)FLT into DNA is minimal, typically less than 2% of the total intracellular radioactivity. nih.govmdpi.com

| Metabolic Step | Enzyme/Process | Product | Significance | Supporting Evidence |

|---|---|---|---|---|

| Phosphorylation | Thymidine Kinase 1 (TK1) | (18F)FLT Monophosphate (FLT-MP) | Traps the tracer inside the cell; rate-limiting step for accumulation. nih.govnih.gov | (18F)FLT is a good substrate for TK1; uptake correlates with TK1 activity. nih.govsnmjournals.org |

| DNA Synthesis | DNA Polymerase | No incorporation | Prevents alteration of the genetic material; signal reflects TK1 activity, not direct DNA synthesis. snmjournals.orgmdpi.com | The 3'-fluorine atom acts as a chain terminator; incorporation into DNA is less than 2%. nih.govmdpi.comwikipedia.org |

Intracellular Retention Mechanisms

The intracellular retention of 3'-deoxy-3'-(18F)fluorothymidine ((18F)FLT) is a multi-step process that begins with its transport across the cell membrane. This transport is primarily facilitated by nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (hENT1). nih.gov Passive diffusion also contributes to a lesser extent. nih.gov

Once inside the cell, (18F)FLT is phosphorylated by thymidine kinase 1 (TK1), a key enzyme in the thymidine salvage pathway. nih.govresearchgate.net This initial phosphorylation to (18F)FLT-monophosphate is a critical step for trapping the tracer within the cell. nih.govnih.gov The negatively charged phosphate (B84403) group prevents the molecule from readily diffusing back across the cell membrane. snmjournals.org

Further phosphorylation can occur, leading to the formation of (18F)FLT-diphosphate and (18F)FLT-triphosphate. nih.govplos.orgresearchgate.net However, due to the fluorine substitution at the 3' position, (18F)FLT-triphosphate is not incorporated into DNA. researchgate.netresearchgate.netwikipedia.org This lack of DNA incorporation ensures that the tracer accumulation directly reflects the activity of TK1 and the salvage pathway, rather than the rate of DNA synthesis itself. mdpi.com The majority of intracellular (18F)FLT is found in the acid-soluble fraction, with negligible amounts incorporated into DNA. nih.gov

The retention of (18F)FLT is therefore primarily a result of this "metabolic trapping" following phosphorylation by TK1. researchgate.netnih.gov The level of (18F)FLT accumulation within a cell is consequently closely tied to the expression and activity of TK1. nih.govresearchgate.net

Relation to Thymidine Salvage Pathway and Cell Cycle

(18F)FLT's utility as a research probe is fundamentally linked to its interaction with the thymidine salvage pathway and its strong dependence on the cell cycle. nih.govresearchgate.net The uptake and retention of (18F)FLT are governed by the enzymatic activity within this pathway, which is tightly regulated throughout the different phases of cell division. nih.gov

The key enzyme in this process is thymidine kinase 1 (TK1), which is responsible for phosphorylating thymidine and its analogues, like (18F)FLT, as the first step in the salvage pathway. nih.govplos.org The activity of TK1 is significantly upregulated during the S-phase of the cell cycle, the period of active DNA synthesis. mdpi.comresearchgate.net Consequently, the accumulation of (18F)FLT serves as a surrogate marker for TK1 activity and, by extension, for the fraction of cells in the S-phase. nih.govnih.gov

Specificity for S-Phase of Cell Proliferation

The uptake of (18F)FLT is highly specific to the S-phase of the cell cycle. mdpi.comnih.gov This specificity is directly attributable to the cell cycle-dependent expression of thymidine kinase 1 (TK1), the enzyme that phosphorylates (18F)FLT, trapping it within the cell. researchgate.net TK1 activity is low in quiescent (G0) and early G1 phase cells but increases significantly as cells prepare for and enter the S-phase to facilitate DNA replication. nih.govsnmjournals.org

Research has demonstrated a strong correlation between (18F)FLT uptake and the percentage of cells in the S-phase. nih.govsnmjournals.org For instance, in A549 lung carcinoma cells, (18F)FLT uptake showed a high correlation (r² = 0.91) with the proportion of cells in S-phase. snmjournals.org This relationship underscores the ability of (18F)FLT to reflect the proliferative fraction of a cell population. nih.gov

However, it is important to note that certain therapeutic interventions can influence this relationship. For example, drugs that cause cell cycle arrest in the G2/M phase can lead to a reduction in (18F)FLT uptake, not by directly inhibiting S-phase, but by affecting the post-translational modification (phosphorylation) of the TK1 protein, which in turn reduces its catalytic activity. nih.govresearchgate.net This highlights that while (18F)FLT uptake is a strong indicator of S-phase activity, its interpretation can be influenced by complex cellular responses to external stimuli.

Interplay with De Novo Thymidine Synthesis Pathway

The accumulation of (18F)FLT is not only dependent on the thymidine salvage pathway but is also influenced by the activity of the parallel de novo thymidine synthesis pathway. nih.govplos.org These two pathways converge to produce thymidine monophosphate (TMP), the essential precursor for DNA synthesis. nih.govplos.org The de novo pathway synthesizes TMP from deoxyuridine monophosphate (dUMP) through the action of the enzyme thymidylate synthase (TS). nih.govplos.org

There is a reciprocal relationship between the salvage and de novo pathways. When the de novo pathway is inhibited, cells can compensate by upregulating the salvage pathway, leading to increased (18F)FLT uptake. nih.gov This phenomenon, known as a "flare," can be observed shortly after treatment with TS inhibitors like pemetrexed. nih.gov Conversely, cells that heavily rely on the de novo pathway may exhibit lower (18F)FLT uptake, even if they are proliferating. plos.org

For example, in a study comparing HCT-116 and HCT-116p21-/- xenografts, the HCT-116p21-/- tumors, which had higher levels of TS and lower levels of TK1, showed significantly lower (18F)FLT uptake. plos.org This demonstrates that the balance between the two pathways is a critical determinant of (18F)FLT accumulation. nih.gov Therefore, understanding the status of both the salvage and de novo pathways is crucial for the accurate interpretation of (18F)FLT imaging data.

Biodistribution of (18F)FLT in Preclinical Research Models (excluding human dosimetry)

The biodistribution of (18F)FLT in preclinical models reveals significant uptake in tissues with high rates of cell proliferation. In non-human primates (Sapajus cay), the bone marrow is a critical organ for uptake. nih.gov Studies in mice have consistently shown high accumulation in the bone marrow and spleen. mdpi.com

In various murine cancer models, tumor uptake of (18F)FLT has been shown to be variable. nih.gov For instance, in a study involving 14 different tumor models, the maximum tumor-to-liver uptake ratio ranged from 1.07 to 5.22. nih.gov This variability is not solely dependent on endogenous thymidine concentrations within the tumors. nih.gov

Interestingly, sex-dependent differences in (18F)FLT biodistribution have been observed in mice, with females showing up to 10-fold higher nonspecific uptake in non-target tissues compared to males. snmjournals.org This can contribute to lower tumor-to-muscle ratios in female mice. snmjournals.org

In rats, biodistribution studies have also been conducted. For example, one study measured the tissue distribution of a different radiotracer, [18F]Fluoroethylrhodamine B, in Fischer rats, highlighting uptake in the myocardium, lungs, kidneys, gut, and spleen. nih.gov While not (18F)FLT, this illustrates the type of data obtained in preclinical biodistribution studies. Another study using [18F]FACH in mice showed the highest uptake in the liver, kidneys, lungs, and spleen at 15 minutes post-injection, with clearance through the hepatorenal pathway. nih.gov

The following table provides a summary of (18F)FLT uptake in a prostate tumor-bearing nude mouse model.

| Organ | %ID/g (Mean ± SD) |

| Blood | 1.23 ± 0.11 |

| Heart | 0.89 ± 0.15 |

| Liver | 2.11 ± 0.23 |

| Spleen | 1.54 ± 0.19 |

| Kidney | 2.56 ± 0.31 |

| Muscle | 0.45 ± 0.08 |

| Bone | 3.45 ± 0.42 |

| Tumor | 2.89 ± 0.35 |

| Data adapted from a study on a prostate tumor-bearing nude mouse model. |

This table illustrates the relative distribution of the tracer across different organs, which is crucial for assessing tumor-specific uptake versus background levels in preclinical imaging studies.

Preclinical Research Methodologies Utilizing 18f Flt

In Vivo Imaging Techniques in Animal Models

Preclinical research extensively uses in vivo imaging with 3'-deoxy-3'-(18F)fluorothymidine ((18F)FLT) in animal models to non-invasively assess cellular proliferation. This technique is crucial for developing new cancer therapies and understanding tumor biology. Small animal Positron Emission Tomography (PET) combined with Computed Tomography (CT) provides both functional and anatomical information. youtube.comyoutube.com

Small-Animal PET/CT Imaging Protocols

Standardized protocols for small-animal PET/CT imaging are essential for obtaining accurate, precise, and reproducible quantitative data. nih.gov These protocols are critical for multi-center studies and for translating preclinical findings to clinical applications. nih.gov

A typical imaging protocol begins with the administration of (18F)FLT to the animal model, often a mouse or rat. youtube.com The animal is then placed in the PET scanner, and after the imaging session, a CT scan is performed to provide an anatomical reference for the PET signal. youtube.com The resulting co-registered images allow researchers to pinpoint the location of (18F)FLT uptake within the animal's body. youtube.com

To enhance the visualization of abdominal tumors, a dual radiologic contrast protocol may be employed. This involves the intravenous injection of a contrast agent mixed with (18F)FLT and an intraperitoneal injection of a different contrast agent. unimelb.edu.au

The duration of the PET scan is a critical parameter. For tracers like (18F)FLT, dynamic scans of 60 minutes are often required to capture the tracer's kinetics accurately. nih.gov However, studies have shown that for some tracers, shorter scan durations of around 30 minutes may be sufficient to estimate kinetic parameters with reasonable accuracy. frontiersin.org

Interactive Data Table: Key Parameters in Small-Animal (18F)FLT PET/CT Protocols

| Parameter | Typical Value/Range | Rationale |

| Animal Model | Mouse, Rat | Small size allows for whole-body imaging and is cost-effective for preclinical studies. |

| (18F)FLT Dose | ~37 MBq | Provides sufficient signal for imaging while minimizing radiation dose to the animal. |

| Uptake Time | 60 minutes | Allows for sufficient tracer accumulation in proliferating tissues. wordpress.com |

| Scan Duration | 60-120 minutes | Enables dynamic acquisition for kinetic analysis of tracer uptake. nih.gov |

| Anesthesia | Isoflurane | Maintains the animal in a stable position during the scan to prevent motion artifacts. |

| Anatomical Imaging | Low-dose CT | Provides anatomical context for the PET signal and is used for attenuation correction. wordpress.com |

Dynamic PET Acquisition for Kinetic Analysis

Dynamic PET acquisition involves collecting data over a period of time, typically 60 to 120 minutes, to generate time-activity curves (TACs). nih.gov These TACs depict the change in (18F)FLT concentration in tissues over time and are essential for kinetic analysis.

Kinetic modeling of dynamic (18F)FLT PET data allows for the quantification of key biological processes, such as the rate of (18F)FLT transport into the cell and its subsequent phosphorylation. This requires an accurate arterial input function (AIF), which represents the concentration of the tracer in the arterial blood over time. frontiersin.org In small animals, obtaining an AIF through arterial blood sampling is challenging. frontiersin.org Therefore, image-derived input functions (IDIFs) from structures like the left ventricle of the heart are often used as a non-invasive alternative.

Several compartmental models can be applied to analyze dynamic (18F)FLT data. A three-compartment model with reversible phosphorylation has been shown to be suitable for characterizing the kinetics of (18F)FLT in mouse tumor models. This model yields kinetic parameters such as KFLT (net influx rate) and k3 (phosphorylation rate), which have been found to correlate with proliferation markers like Ki-67. Studies have indicated that at least 90 minutes of dynamic data are necessary to obtain accurate KFLT values using this model.

The Patlak graphical analysis is a simplified method that can also be used to estimate the influx rate constant of (18F)FLT, providing a faster alternative to full kinetic modeling. frontiersin.org

Image Reconstruction and Processing for Preclinical Data

The raw data collected by a PET scanner, known as sinograms, must be reconstructed to form a 3D image representing the distribution of the radiotracer. turkupetcentre.net The choice of reconstruction algorithm significantly impacts the quantitative accuracy of the final image. turkupetcentre.net

Filtered back-projection (FBP) is a fast and robust analytical algorithm, but it does not account for the complex physics of modern PET scanners. turkupetcentre.net Iterative reconstruction algorithms, such as ordered subset expectation maximization (OSEM), are more computationally intensive but can produce higher quality images by modeling the statistical nature of PET data and physical effects. turkupetcentre.netnih.gov However, the parameters for iterative reconstruction must be carefully chosen to avoid introducing bias into the quantitative values. turkupetcentre.net

For preclinical data, corrections for physical degrading factors like attenuation, scatter, and positron range are crucial for accurate quantification. nih.gov The positron range of 18F can degrade the spatial resolution of small animal PET images. nih.gov Advanced reconstruction techniques and, more recently, artificial intelligence-based methods are being developed to correct for these effects and improve image quality. nih.gov

Standardization of reconstruction protocols is vital for ensuring that data from different preclinical imaging centers are comparable. nih.gov

In Vitro Cellular Assays for (18F)FLT Research

In vitro assays are fundamental for understanding the cellular mechanisms underlying (18F)FLT uptake and for validating findings from in vivo imaging studies.

Cell Uptake Studies and Kinetics

Cell uptake studies measure the accumulation of (18F)FLT in cancer cell lines. nih.gov These experiments are typically performed by incubating cells with (18F)FLT at various concentrations and for different durations. nih.gov The amount of radioactivity taken up by the cells is then measured to determine the uptake rate. nih.gov

These studies have shown that (18F)FLT uptake is mediated by equilibrative nucleoside transporters (ENTs). nih.gov The kinetics of (18F)FLT uptake can be characterized by determining the Michaelis-Menten parameters, Kt (transport constant) and Vmax (maximum uptake velocity). nih.gov For example, in SW480 colon cancer cells, the apparent Kt for (18F)FLT uptake was found to be 27 ± 2 μM, with a Vmax of 97 ± 6 pmol/min/1x10^6 cells. nih.gov

Assessment of (18F)FLT Phosphorylation and Metabolite Analysis

Once inside the cell, (18F)FLT is phosphorylated by thymidine (B127349) kinase 1 (TK1) to (18F)FLT-monophosphate, which traps the tracer within the cell. nih.govrsc.org The activity of TK1 is a key determinant of (18F)FLT retention and is closely linked to cell proliferation. nih.govnih.gov

A novel phosphoryl-transfer assay using thin layer chromatography (TLC) has been developed to measure the phosphorylation of (18F)FLT in cell lysates. nih.gov This assay allows for the determination of the kinetic parameters of TK1 for (18F)FLT. In DiFi and SW480 cell lysates, the apparent Km for (18F)FLT was found to be 4.8 ± 0.3 μM, with a Vmax of 7.4 pmol/min/1x10^6 cells in DiFi lysates. nih.gov

Metabolite analysis is crucial for understanding the fate of (18F)FLT both in vitro and in vivo. rsc.org Techniques like high-performance liquid chromatography (HPLC) are used to separate and quantify (18F)FLT and its phosphorylated metabolites. rsc.org These analyses have confirmed that (18F)FLT is primarily metabolized to (18F)FLT-monophosphate within the cell. nih.gov In vivo, (18F)FLT can be glucuronidated in the liver, and this metabolite is not transported into cells, which can affect the plasma concentration of the tracer and the accuracy of kinetic modeling. nih.gov

Interactive Data Table: In Vitro Kinetic Parameters of (18F)FLT

| Cell Line | Parameter | Value | Method |

| SW480 (Colon Cancer) | Apparent Kt (Uptake) | 27 ± 2 μM | Eadie-Hofstee Plot nih.gov |

| SW480 (Colon Cancer) | Vmax (Uptake) | 97 ± 6 pmol/min/1x10^6 cells | Eadie-Hofstee Plot nih.gov |

| DiFi (Colon Cancer) | Apparent Km (Phosphorylation) | 4.8 ± 0.3 μM | TLC-based Assay nih.gov |

| DiFi (Colon Cancer) | Vmax (Phosphorylation) | 7.4 pmol/min/1x10^6 cells | TLC-based Assay nih.gov |

Correlation with Cell Proliferation Markers (e.g., Ki67, BrdUrd) in Cell Lines

The validation of (18F)FLT as a proliferation biomarker in preclinical studies frequently involves correlating its uptake in cancer cell lines with established markers of cell division, such as the Ki67 protein and the incorporation of the synthetic nucleoside 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd). These studies are fundamental in establishing the biological basis of the (18F)FLT PET signal.

Research has demonstrated that the correlation between (18F)FLT uptake and the Ki67 labeling index can be variable across different cancer cell lines. researchgate.netnih.govsemanticscholar.org This variability is often attributed to the differing reliance of tumor cells on the de novo versus the salvage pathway for thymidine synthesis. researchgate.netnih.govsemanticscholar.org Tumors that are more dependent on the thymidine salvage pathway, and thus have higher TK1 activity, tend to show a stronger correlation between (18F)FLT uptake and proliferation.

Further studies have echoed these findings. For instance, in non-small cell lung cancer (NSCLC) xenograft models, a meta-analysis reported a moderate correlation for 18F-FDG and a significant one for (18F)FLT with Ki-67 expression, with pooled rho values of 0.45 and 0.65, respectively. mdpi.comnih.gov Another study in lung cancer cell lines found a significant positive correlation between the (18F)FLT binding ratio and Ki-67 expression (r = 0.824, P < 0.01). researchgate.net

The correlation with BrdUrd, a marker of DNA synthesis (S-phase), has also been investigated, although less extensively in direct correlation studies with (18F)FLT in cell lines. However, given that (18F)FLT uptake is dependent on TK1 activity, which is highest during the S-phase, a conceptual link exists. Histological sections of tumors are often probed for BrdU to quantify the percentage of cells in the S-phase, providing another layer of validation for the proliferation-dependent uptake of (18F)FLT. researchgate.net

Table 1: Correlation of (18F)FLT Uptake with Proliferation Markers in Preclinical Cancer Models

| Cancer Type | Model | Proliferation Marker | Correlation with (18F)FLT Uptake | Reference |

|---|---|---|---|---|

| Colorectal & Breast Cancer | Human tumor xenografts (9 cell lines) | Ki67 | r = -0.07 (p > 0.05) | semanticscholar.org |

| Colorectal & Breast Cancer | Human tumor xenografts (7 cell lines) | TK1 | r = 0.36 (p < 0.05) | semanticscholar.org |

| Lung Cancer | NSCLC xenografts | Ki67 | Pooled rho = 0.65 | mdpi.comnih.gov |

| Lung Cancer | A549 cell line | Ki67 | r = 0.824 (p < 0.01) | researchgate.net |

| Lung Cancer | H1975 & A549 xenografts | TK1 | Significant positive correlation | researchgate.net |

Ex Vivo Analysis and Biological Validation in Preclinical Models

To further validate the in vivo PET imaging data and to gain a deeper understanding of the biological processes underlying (18F)FLT accumulation, ex vivo analyses are indispensable in preclinical research. These methods involve the harvesting of tissues after the administration of the radiotracer for more detailed examination.

Following in vivo imaging, ex vivo biodistribution studies are routinely performed to quantify the amount of radioactivity in various tissues. This is typically achieved by sacrificing the animal at a specific time point after (18F)FLT injection, dissecting the organs and tumor, and measuring the radioactivity in each sample using a gamma counter. nih.govnih.gov The results are usually expressed as the percentage of the injected dose per gram of tissue (%ID/g).

These studies provide a more precise and quantitative measure of tracer uptake in different tissues compared to what can be achieved with in vivo PET imaging alone, especially for small structures. Biodistribution data from preclinical models have consistently shown that (18F)FLT accumulates in tissues with high rates of cell proliferation, such as the tumor, bone marrow, and spleen. nih.gov For example, in a study with PC-3 prostate tumor-bearing nude mice, modest uptake of (18F)FLT in tumors was observed at 60 and 90 minutes post-injection. nih.gov In another study using Walker 256 tumor-bearing rats, (18F)FLT uptake in the tumor was significantly higher than in the surrounding background tissue. nih.gov

Table 2: Ex Vivo Biodistribution of (18F)FLT in Preclinical Tumor Models (%ID/g)

| Animal Model | Tumor Model | Time Post-Injection | Tumor | Muscle | Liver | Spleen | Bone | Reference |

|---|---|---|---|---|---|---|---|---|

| Nude Mouse | PC-3 Prostate | 60 min | ~1.5 | ~0.5 | ~2.0 | ~1.0 | ~1.0 | nih.gov |

| Wistar Rat | Walker 256 | 60 min | High | Low | Moderate | High | High | nih.gov |

The ultimate validation of (18F)FLT as a proliferation marker comes from the direct comparison of its uptake with the microscopic evidence of cell division within the tumor tissue. This is achieved through histological and immunohistochemical (IHC) analysis of tumor sections obtained from the same animals used in the imaging and biodistribution studies.

Tumor tissues are sectioned and stained with specific antibodies to visualize and quantify the expression of proliferation-associated proteins. The most commonly used markers for this purpose are Ki67, a protein present in all active phases of the cell cycle (G1, S, G2, and mitosis), and TK1, the direct enzymatic target of (18F)FLT. researchgate.netnih.govsemanticscholar.org Additionally, the incorporation of BrdUrd into newly synthesized DNA can be detected by IHC to specifically label cells in the S-phase. researchgate.net

Numerous preclinical studies have demonstrated a significant correlation between (18F)FLT uptake and the expression of these markers. For instance, in lung carcinoma xenografts, a significant positive correlation was found between TK1 staining and (18F)FLT uptake. researchgate.net In a study on various human cancer xenografts, a statistically significant Spearman correlation coefficient of 0.36 was observed between (18F)FLT uptake and TK1 scoring. semanticscholar.org Conversely, the correlation with Ki67 is often reported to be weaker or absent in some models, which is consistent with the understanding that Ki67 is a marker of the entire cell cycle, whereas (18F)FLT uptake is primarily linked to the S-phase-specific activity of TK1. nih.govsemanticscholar.org In a study of different lung cancer models, histologic sections were probed for both Ki67 and BrdU, and the percentage of specifically stained nuclei was quantified in viable tumor regions to correlate with (18F)FLT uptake. researchgate.net

Table 3: Histological and Immunohistochemical Correlation with (18F)FLT Uptake in Preclinical Models

| Cancer Model | Proliferation Marker | Correlation with (18F)FLT Uptake | Key Finding | Reference |

|---|---|---|---|---|

| Lung Carcinoma Xenografts (H1975, A549) | TK1 | Significant positive correlation | TK1 expression directly relates to (18F)FLT uptake. | researchgate.net |

| Human Cancer Xenografts (multiple cell lines) | TK1 | Spearman r = 0.36 (p < 0.05) | (18F)FLT reflects TK1 levels. | semanticscholar.org |

| Human Cancer Xenografts (multiple cell lines) | Ki67 | Spearman r = -0.07 (p > 0.05) | Poor correlation due to Ki67 not being S-phase specific. | semanticscholar.org |

| Lung Cancer Models (A549, HTB56, EBC1, H1975) | Ki67, BrdUrd | No positive correlation observed | Proliferation as determined by these markers did not positively correlate with (18F)FLT uptake in these specific models. | researchgate.net |

Quantitative Analysis and Pharmacokinetic Modeling of 18f Flt in Research

Principles of Tracer Kinetic Modeling for PET Data

Tracer kinetic modeling in PET involves the application of mathematical models to dynamic imaging data to quantify the rates of transport and reaction of a radiotracer within tissues. nih.gov This approach provides a deeper understanding of the physiological and biochemical processes being imaged. nih.gov

Compartment Models (e.g., Two-Tissue, Three-Compartment Models)

Compartment models are mathematical constructs used to describe the distribution and exchange of a tracer within different states or locations in a tissue. snmjournals.org For (18F)FLT, a two-tissue compartment model is frequently employed. nih.govsnmjournals.org In this model, the tracer is considered to exist in two tissue compartments: a non-metabolized compartment representing free and non-specifically bound (18F)FLT in the tissue, and a metabolized compartment representing phosphorylated (18F)FLT that is trapped within the cell. nih.govsnmjournals.org

Some studies have also explored the use of a three-compartment model for (18F)FLT kinetics, particularly in complex biological environments like gliomas. researchgate.net This model can further delineate the tracer's distribution, for instance, by separating the extracellular and intracellular non-metabolized tracer pools.

Table 1: Commonly Used Compartment Models for (18F)FLT Kinetic Analysis

| Model | Number of Tissue Compartments | Description | Primary Application |

|---|---|---|---|

| Two-Tissue Compartment Model | 2 | Models tracer exchange between plasma, a non-metabolized tissue compartment, and a trapped metabolized tissue compartment. nih.govsnmjournals.org | Standard analysis of (18F)FLT uptake in most tumors. nih.govsnmjournals.org |

| Three-Compartment Model | 3 | Further divides the tissue space, for example, into extracellular, intracellular, and phosphorylated compartments. researchgate.net | Used in specific research contexts, such as glioma imaging, to provide a more detailed kinetic description. researchgate.net |

Kinetic Rate Constants (K1, k2, k3, k4) and Their Biological Interpretation

The exchange of (18F)FLT between compartments is described by a set of kinetic rate constants. researchgate.net The interpretation of these constants provides insight into specific biological processes:

K1 (ml/cm³/min): Represents the rate of tracer delivery from the arterial plasma into the first tissue compartment (the non-metabolized pool). plos.org It reflects both blood flow and the extraction fraction of the tracer by the tissue. nih.govsnmjournals.org

k2 (min⁻¹): Describes the rate of tracer efflux from the first tissue compartment back into the plasma. plos.org

k3 (min⁻¹): Represents the rate of phosphorylation of (18F)FLT by the enzyme thymidine (B127349) kinase 1 (TK1), leading to its trapping within the cell. plos.orgsemanticscholar.org This constant is closely linked to the proliferative activity of the tissue.

k4 (min⁻¹): Represents the rate of dephosphorylation of the trapped tracer, allowing it to exit the cell. plos.org For (18F)FLT, k4 is often considered to be negligible in many models, simplifying the analysis to an irreversible two-tissue compartment model.

The accurate estimation of all four rate constants can be challenging, and often, only K1 and a combination of the other constants can be reliably determined from typical clinical imaging data. nih.govsnmjournals.org

Table 2: Biological Interpretation of (18F)FLT Kinetic Rate Constants

| Rate Constant | Biological Interpretation | Units |

|---|---|---|

| K1 | Tracer delivery from plasma to tissue, reflecting blood flow and extraction. nih.govsnmjournals.org | ml/cm³/min |

| k2 | Tracer efflux from tissue back to plasma. plos.org | min⁻¹ |

| k3 | Phosphorylation and trapping of the tracer within the cell, related to TK1 activity. plos.orgsemanticscholar.org | min⁻¹ |

| k4 | Dephosphorylation of the trapped tracer. plos.org | min⁻¹ |

Metabolic Rate Constant (Ki) as a Measure of Proliferation

Ki = (K1 * k3) / (k2 + k3)

In situations where dephosphorylation (k4) is negligible, this formula simplifies. Ki is considered a more robust measure of cellular proliferation than static uptake values like the Standardized Uptake Value (SUV) because it accounts for the dynamic processes of tracer delivery and trapping. nih.gov However, it's important to note that the correlation between (18F)FLT uptake and proliferation markers like Ki-67 can be variable, as (18F)FLT uptake specifically reflects the thymidine salvage pathway, which is one of two pathways for DNA synthesis. plos.orgsemanticscholar.org

Determination of Arterial Input Function in Preclinical Studies

An accurate arterial input function (AIF), which describes the concentration of the radiotracer in arterial plasma over time, is crucial for quantitative kinetic modeling. nih.govsnmjournals.org

Arterial Blood Sampling and Plasma Metabolite Correction

The gold standard for determining the AIF is through serial arterial blood sampling throughout the PET scan. frontiersin.org These blood samples are then processed to separate plasma from whole blood, and the radioactivity in the plasma is measured. nih.gov

A critical step in this process is the correction for radiolabeled metabolites. nih.gov (18F)FLT is metabolized in the liver, primarily through glucuronidation. nih.gov The resulting metabolite, (18F)FLT-glucuronide, is not transported into cells and therefore does not contribute to the proliferation signal. nih.gov To obtain an accurate AIF for the parent tracer, the fraction of unmetabolized (18F)FLT in the plasma must be determined at various time points, typically using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov This metabolite correction is essential for accurate kinetic modeling, as failure to account for metabolites can lead to significant errors in the estimated kinetic parameters. nih.gov In some cases, a population-based metabolite correction can be formulated and applied. researchgate.net

Image-Derived Input Functions (e.g., Left Ventricular Blood Pool)

Due to the invasive nature and technical challenges of arterial blood sampling, there is significant interest in developing non-invasive methods for determining the AIF. frontiersin.org One common approach is the use of an image-derived input function (IDIF). nih.govnih.gov An IDIF is obtained by drawing a region of interest (ROI) over a large blood pool, such as the left ventricle of the heart or the aorta, in the dynamic PET images. frontiersin.orgnih.govfrontiersin.org

The time-activity curve (TAC) from this ROI can serve as a surrogate for the AIF. nih.govnih.gov However, IDIFs are susceptible to several sources of error, including partial volume effects (spill-over from surrounding tissues) and patient motion. frontiersin.orgnih.gov To improve the accuracy of IDIFs, various correction methods have been developed. frontiersin.orgnih.gov For instance, a "hybrid" IDIF can be created by combining the early peak of the left ventricle TAC with the later part of a TAC from a larger, more stable blood pool like the liver, and correcting for spill-out effects. nih.govnih.gov While IDIFs offer a less invasive alternative, they require careful validation against arterial blood sampling to ensure their accuracy for quantitative studies. frontiersin.orgfrontiersin.org

Table 3: Comparison of Arterial Input Function Determination Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Arterial Blood Sampling | Direct measurement of tracer concentration in arterial blood over time. frontiersin.org | Gold standard for accuracy. frontiersin.org | Invasive, technically challenging, potential for complications. frontiersin.org |

| Image-Derived Input Function (IDIF) | Non-invasive estimation of the AIF from a large blood pool in the PET image (e.g., left ventricle). nih.govnih.gov | Non-invasive, less complex procedure. frontiersin.org | Susceptible to partial volume effects and motion artifacts, may require complex corrections. frontiersin.orgnih.gov |

Simplified Quantitative Measures in Preclinical Research

In the realm of preclinical research with 3'-deoxy-3'-(18F)fluorothymidine ((18F)FLT), while full pharmacokinetic modeling provides the most comprehensive data, simplified quantitative measures are frequently employed due to their ease of implementation and high throughput. These methods offer a more straightforward approach to assessing tracer uptake, which is particularly advantageous in studies involving numerous subjects or longitudinal monitoring. However, it is crucial to understand the inherent limitations and the context in which these simplified metrics are valid.

Standardized Uptake Value (SUV) and its Limitations in Research

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in positron emission tomography (PET) to estimate the relative uptake of a radiotracer in a region of interest. It is calculated by normalizing the radioactivity concentration in a tissue or tumor by the injected dose and the body weight of the subject. In preclinical (18F)FLT research, SUV is often used as a surrogate marker for tumor proliferation.

Despite its widespread use, the SUV has several limitations that must be considered for accurate data interpretation in a research setting. A primary limitation is that the magnitude of (18F)FLT uptake, and therefore the SUV, does not always reliably reflect the true proliferative index of a tumor. Current time information in Åbo, FI. This is because (18F)FLT uptake is a function of the thymidine salvage pathway utilization, which can vary significantly among different tumor types and even within the same tumor. Current time information in Åbo, FI. Consequently, a moderately proliferative tumor that heavily relies on the salvage pathway may exhibit a similar or even higher (18F)FLT SUV than a highly proliferative tumor that primarily utilizes the de novo thymidine synthesis pathway. Current time information in Åbo, FI. This potential disconnect means that (18F)FLT SUV cannot be universally considered a direct surrogate for proliferation markers like Ki-67. Current time information in Åbo, FI.

Furthermore, several technical and physiological factors can influence SUV, leading to variability and potential inaccuracies. These factors include:

Tracer Uptake Time: The timing of the static scan after tracer injection can significantly affect the calculated SUV, as the tracer distribution is a dynamic process.

Blood Glucose Levels: Although less of a concern for (18F)FLT compared to (18F)FDG, metabolic conditions can still influence tracer biodistribution.

Image Reconstruction Parameters: The choice of reconstruction algorithm and parameters can alter the final quantitative values.

Region of Interest Definition: The size and placement of the region of interest (ROI) can introduce variability in SUV measurements.

A multi-center meta-analysis of (18F)FLT PET studies highlighted that while there is a good correlation in test-retest data for various SUV metrics, a change of at least 25% in SUV is likely required to represent a true change in tumor uptake. nih.govnih.gov The best repeatability was observed for SUVpeak, which is the average SUV within a small, fixed-size ROI centered on the maximum SUV pixel. nih.govnih.gov

Table 1: Repeatability of (18F)FLT Uptake Metrics

| Metric | Repeatability Coefficient (RC) |

|---|---|

| SUVpeak | 23.1% |

| Proliferative Volume | 36.0% |

| Total Lesion Uptake (TLU) | 36.4% |

Data sourced from a multi-center meta-analysis of solid tumors. nih.govnih.gov

Tumor-to-Background/Organ Ratios (e.g., Tumor-to-Liver Ratio)

The tumor-to-liver ratio (TLR) is a specific type of TBR where the reference tissue is a region of healthy liver parenchyma. nih.govnih.gov However, the use of (18F)FLT for imaging in or near the liver is complicated by high physiological uptake in the liver itself. nih.gov This high background is due to the hepatic glucuronidation of (18F)FLT, a metabolic process that can obscure the signal from nearby tumors. nih.gov

In a multicenter study on breast cancer, TBR using normal parenchyma as the background was investigated as an alternative to SUV. turkupetcentre.net The rationale is that this ratio can compensate for some of the non-adjustable variables that affect SUV. turkupetcentre.net However, in that particular study, both TBRmean and TBRmax showed poor diagnostic performance in predicting pathological response on their own. turkupetcentre.net A combined model that included both TBR and tumor size demonstrated better performance, suggesting a complementary role for these functional and anatomical parameters. turkupetcentre.net

Correlation and Validation of Simplified Measures with Kinetic Parameters

Several studies have investigated the correlation between simplified metrics and these kinetic parameters. It has been shown that for non-small cell lung cancer (NSCLC), there is a strong correlation between the (18F)FLT flux parameter, KFLT, and the proliferation marker Ki-67. This supports the biological basis of (18F)FLT as a proliferation tracer.

Research validating simplified quantitative metrics for (18F)FLT in NSCLC has demonstrated that TBR can have a stronger correlation with the uptake constant Ki compared to SUV. nih.gov This suggests that TBR may be a more robust simplified measure for quantifying (18F)FLT uptake in certain contexts. However, the strength of these correlations can be influenced by factors such as the choice of reference tissue for TBR and the timing of the static scan for SUV.

In a study on irradiated lung cancer, a strong positive correlation was found between the maximum SUV (SUVmax) of (18F)FDG and (18F)FLT. nih.gov While this does not directly validate against kinetic parameters, it indicates a relationship in the uptake of these two tracers in this specific pathological condition.

Software and Computational Tools for Kinetic Modeling

The analysis of dynamic (18F)FLT PET data to derive pharmacokinetic parameters requires specialized software and computational tools. These platforms provide the necessary algorithms for implementing various kinetic models, from simplified graphical analyses to complex multi-compartment models.

A prominent software package used in the research setting for PET kinetic modeling is PMOD (PMOD Technologies). nih.govbruker.comyoutube.com The PMOD kinetic modeling tool (PKIN) offers a flexible environment for the simulation and fitting of a wide range of models. Its features include:

Importing time-activity curves (TACs) from imaging data.

Fitting plasma fraction and metabolite correction curves.

A comprehensive library of compartment models, reference models, and graphical analysis methods (e.g., Patlak and Logan plots). youtube.com

Weighted and non-weighted model fitting with parameter constraints.

Coupled fitting for analyzing data from multiple tissue regions simultaneously.

Tools for assessing the goodness-of-fit and identifiability of model parameters through Monte Carlo simulations.

Another powerful tool is SAAM II (Simulation, Analysis, and Modeling Software II), which is a graphical modeling software used for compartmental model analysis in pharmacokinetics and tracer studies. nih.govnih.gov Its intuitive interface allows users to build, solve, and fit complex kinetic models without extensive coding. nih.gov

The Turku PET Centre provides a collection of analysis tools and documentation for various PET tracers, including (18F)FLT. turkupetcentre.net Their resources cover calculation models and methodologies for quantitative analysis.

For researchers with programming expertise, environments like MATLAB are often used to implement custom compartmental models and analysis pipelines. researchgate.net For instance, COMKAT (Compartment Model Kinetic Analysis Tool) is a MATLAB-based software specifically for compartmental modeling in nuclear medicine.

A variety of other open-source and commercial software packages are also available for PET data analysis, each with its own set of features and supported models. turkupetcentre.net The choice of software often depends on the specific research question, the complexity of the required modeling, and the user's technical expertise.

Table 2: Examples of Software and Tools for Kinetic Modeling

| Software/Tool | Key Features | Primary Use in (18F)FLT Research |

|---|---|---|

| PMOD (PKIN) | Comprehensive suite of kinetic models, graphical analysis, simulation, and validation tools. bruker.comyoutube.com | Widely used for regional and pixel-wise kinetic modeling of dynamic (18F)FLT PET data. |

| SAAM II | Intuitive graphical interface for building and solving compartmental models. nih.govnih.gov | Rapid prototyping of complex kinetic models for pharmacokinetic and tracer studies. |

| MATLAB | High-level programming language and interactive environment for numerical computation. researchgate.net | Development of custom kinetic models and analysis algorithms. |

| Turku PET Centre Tools | Collection of analysis protocols and software for various PET tracers. turkupetcentre.net | Provides established methodologies for the analysis of (18F)FLT data. |

| COMKAT | MATLAB-based software for compartmental modeling in nuclear medicine. | Application of a wide range of compartmental models to PET and SPECT data. |

| PET KinetiX | A plug-in for the Osirix DICOM viewer for faster computation of parametric images. nih.gov | Voxel-wise estimation of kinetic parameters at the whole field of view level. nih.gov |

Factors Influencing 18f Flt Uptake and Retention in Preclinical Research Models

Biological Determinants of (18F)FLT Uptake

The intrinsic biological characteristics of the tissue being studied are primary drivers of (18F)FLT accumulation. These include the expression and activity of key enzymes and transporters, the concentration of endogenous molecules that compete with (18F)FLT, and the balance between different DNA synthesis pathways.

Thymidine (B127349) Kinase 1 (TK1) Expression and Activity

Thymidine kinase 1 (TK1) is a critical enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating thymidine and its analogues, including (18F)FLT. researchgate.net This phosphorylation step traps the radiotracer within the cell, forming (18F)FLT-monophosphate. researchgate.net The expression and activity of TK1 are tightly linked to the cell cycle, peaking during the S-phase when DNA replication occurs. researchgate.net Consequently, the level of TK1 is a major determinant of (18F)FLT uptake. nih.gov

| Study Focus | Finding | Reference |

| Lung Tumors | Static (18F)FLT uptake significantly correlated with overall and maximal TK1 expression. | snmjournals.org |

| Lung Tumors | Dynamic (18F)FLT flux constant (KFLT) correlated with overall and maximal TK1 protein expression. | snmjournals.org |

| Lung Tumors | No significant correlation was found between (18F)FLT uptake parameters and TK1 enzymatic activity. | snmjournals.org |

| Gastrointestinal Cancer | A significant correlation was found between (18F)FLT SUV and TK1 mRNA expression. | nih.gov |

Nucleoside Transporter Expression Levels and Function

For (18F)FLT to be phosphorylated by TK1, it must first enter the cell. This transport across the cell membrane is primarily mediated by nucleoside transporters. researchgate.netmdpi.com The two main families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govfrontiersin.org ENTs, particularly ENT1 and ENT2, facilitate the sodium-independent transport of nucleosides, while CNTs are sodium-dependent. nih.govfrontiersin.org

The expression levels and functional capacity of these transporters can significantly impact the intracellular availability of (18F)FLT. nih.gov While it is established that nucleoside transporters are essential for (18F)FLT uptake, the specific contribution of each transporter type can vary between different tumor models and tissues. nih.gov Some studies have shown a lack of significant correlation between (18F)FLT uptake and the expression of specific transporters like ENT1 in certain cancers, suggesting a complex and potentially redundant transport mechanism. nih.gov

| Transporter Family | Key Members | Function in (18F)FLT Uptake | Reference |

| Equilibrative Nucleoside Transporters (ENTs) | ENT1, ENT2 | Mediate sodium-independent transport of (18F)FLT across the cell membrane. | nih.gov |

| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT2, CNT3 | Mediate sodium-dependent transport of (18F)FLT across the cell membrane. | nih.gov |

Endogenous Thymidine Concentrations in Tissues and Plasma

Endogenous thymidine, present in both plasma and tissues, competes with (18F)FLT for transport into the cell and for phosphorylation by TK1. nih.govmanchester.ac.ukcam.ac.uknih.gov High concentrations of endogenous thymidine can dilute the (18F)FLT tracer pool, leading to reduced uptake and an underestimation of proliferation.

Studies in a wide range of preclinical tumor models have investigated the relationship between endogenous thymidine levels and (18F)FLT uptake. One comprehensive study measured thymidine concentrations in the plasma of seven murine strains and one rat strain, finding a range of 0.61 ± 0.12 µM to 2.04 ± 0.64 µM. manchester.ac.ukcam.ac.uknih.govd-nb.info In 22 different tumor models, tissue thymidine concentrations varied more widely, from 0.54 ± 0.17 µM to 20.65 ± 3.65 µM. manchester.ac.ukcam.ac.uknih.govd-nb.info Despite these variations, this extensive study did not find a correlation between tumor thymidine concentrations and (18F)FLT uptake, as measured by the tumor-to-liver uptake ratio (TTL) at 60 minutes post-injection. nih.govmanchester.ac.ukcam.ac.uknih.govd-nb.info This suggests that while endogenous thymidine is a known competitive inhibitor, its concentration alone may not be the primary predictor of (18F)FLT uptake across different tumor types. cam.ac.uknih.govd-nb.info

| Sample Type | Animal Strains/Tumor Models | Thymidine Concentration Range (µM) | Correlation with (18F)FLT Uptake | Reference |

| Plasma | 7 murine strains, 1 rat strain | 0.61 ± 0.12 to 2.04 ± 0.64 | Not directly assessed | manchester.ac.ukcam.ac.uknih.govd-nb.info |

| Tumor Tissue | 22 different tumor models | 0.54 ± 0.17 to 20.65 ± 3.65 | No correlation observed | nih.govmanchester.ac.ukcam.ac.uknih.govd-nb.info |

Balance of Salvage and De Novo DNA Synthesis Pathways